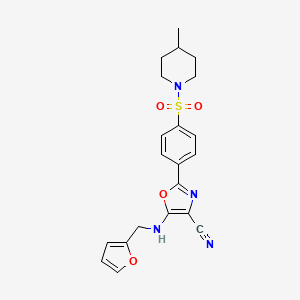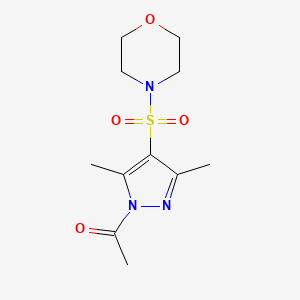
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a chemical compound with a complex structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multiple steps. Key steps include the formation of the oxadiazole ring, the attachment of the pyrrole and quinazoline moieties, and the final acetamide linkage.
Formation of Oxadiazole Ring: : Starting with precursor compounds, an appropriate method involves cyclization reactions under controlled conditions. For instance, a reaction between hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Attachment of Pyrrole Moiety: : The pyrrole ring can be introduced through a reaction with pyrrole derivatives, often requiring the use of protecting groups and subsequent deprotection.
Quinazoline Moiety Introduction: : Quinazoline derivatives are synthesized via condensation reactions involving anthranilic acid derivatives and suitable aldehydes or ketones, followed by cyclization.
Industrial Production Methods
Scaling up the production of this compound involves optimizing reaction conditions to maximize yield and purity. This might include continuous flow synthesis techniques and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide undergoes various chemical reactions:
Oxidation: : Reacts with oxidizing agents to form oxidized derivatives.
Reduction: : Reduction reactions typically affect the oxadiazole or quinazoline rings, leading to various reduced forms.
Substitution: : Both nucleophilic and electrophilic substitution reactions can be performed, introducing different functional groups onto the molecule.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. Reaction conditions typically involve temperature control, pH adjustments, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products from these reactions vary based on the specific conditions and reagents used but generally include modified oxadiazole or quinazoline derivatives, showcasing altered functional groups and enhanced or diminished biological activities.
Aplicaciones Científicas De Investigación
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been explored for its potential in:
Chemistry: : As a versatile intermediate in organic synthesis.
Biology: : In studies of cell signaling pathways and molecular interactions.
Medicine: : Potential therapeutic agent with antiviral, antibacterial, or anticancer properties.
Industry: : Use in the manufacture of advanced materials and catalysts.
Mecanismo De Acción
The mechanism by which N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide exerts its effects is typically through its interaction with specific molecular targets such as enzymes or receptors. It may interfere with enzymatic activities, disrupt cellular processes, or modulate receptor functions, leading to various biological responses.
Comparación Con Compuestos Similares
Comparing N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide to similar compounds:
N-((3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: : The lack of an ethyl group affects its physical and chemical properties.
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(quinolin-3-yl)acetamide: : Substitution of quinazoline with quinoline alters biological activity and solubility.
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)propionamide: : Changing the acetamide to propionamide can significantly modify its pharmacokinetic properties.
This brief overview highlights the synthesis, reactions, and applications of this intriguing compound. Would you like to delve deeper into any specific section?
Propiedades
IUPAC Name |
N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-2-24-9-5-8-15(24)18-22-17(28-23-18)10-20-16(26)11-25-12-21-14-7-4-3-6-13(14)19(25)27/h3-9,12H,2,10-11H2,1H3,(H,20,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUYXNXBSXJAGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(2,2-dimethylhydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2370360.png)


![[6-(Iodomethyl)oxan-3-yl]methanol](/img/structure/B2370364.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2370366.png)


![N-[2-(propan-2-yl)phenyl]-beta-alaninamide](/img/structure/B2370375.png)



![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2370380.png)
![N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2370381.png)
